Cas no 128399-91-7 (4-(Chloromethyl)-2-methylhexane)

4-(Chloromethyl)-2-methylhexane 化学的及び物理的性質
名前と識別子
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- 4-(chloromethyl)-2-methylhexane
- 4-(Chloromethyl)-2-methylhexane
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- インチ: 1S/C8H17Cl/c1-4-8(6-9)5-7(2)3/h7-8H,4-6H2,1-3H3
- InChIKey: OOFWNNSFLDPYQP-UHFFFAOYSA-N
- ほほえんだ: ClCC(CC)CC(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 59.6
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
4-(Chloromethyl)-2-methylhexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061418-1g |
4-(Chloromethyl)-2-methylhexane |
128399-91-7 | 95% | 1g |
¥3717.0 | 2023-04-03 | |
Enamine | EN300-674011-0.05g |
4-(chloromethyl)-2-methylhexane |
128399-91-7 | 0.05g |
$624.0 | 2023-05-24 | ||
Enamine | EN300-674011-1.0g |
4-(chloromethyl)-2-methylhexane |
128399-91-7 | 1g |
$743.0 | 2023-05-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344639-100mg |
4-(Chloromethyl)-2-methylhexane |
128399-91-7 | 95% | 100mg |
¥17625.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344639-250mg |
4-(Chloromethyl)-2-methylhexane |
128399-91-7 | 95% | 250mg |
¥15977.00 | 2024-08-09 | |
Enamine | EN300-674011-0.1g |
4-(chloromethyl)-2-methylhexane |
128399-91-7 | 0.1g |
$653.0 | 2023-05-24 | ||
Enamine | EN300-674011-0.25g |
4-(chloromethyl)-2-methylhexane |
128399-91-7 | 0.25g |
$683.0 | 2023-05-24 | ||
Enamine | EN300-674011-2.5g |
4-(chloromethyl)-2-methylhexane |
128399-91-7 | 2.5g |
$1454.0 | 2023-05-24 | ||
Enamine | EN300-674011-0.5g |
4-(chloromethyl)-2-methylhexane |
128399-91-7 | 0.5g |
$713.0 | 2023-05-24 | ||
Enamine | EN300-674011-10.0g |
4-(chloromethyl)-2-methylhexane |
128399-91-7 | 10g |
$3191.0 | 2023-05-24 |
4-(Chloromethyl)-2-methylhexane 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
4-(Chloromethyl)-2-methylhexaneに関する追加情報
4-(Chloromethyl)-2-methylhexane (CAS No. 128399-91-7): A Comprehensive Overview
The compound 4-(Chloromethyl)-2-methylhexane, identified by the CAS number 128399-91-7, is an organic chemical with a unique structure and versatile applications. This compound belongs to the class of chloroalkanes, which are widely used in various industries due to their chemical properties and reactivity. The molecule consists of a hexane backbone with a methyl group at the second carbon and a chloromethyl group at the fourth carbon, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of chloroalkanes like 4-(Chloromethyl)-2-methylhexane in the development of advanced materials and pharmaceuticals. Researchers have explored its potential as a precursor for synthesizing biodegradable polymers, which are increasingly sought after in the packaging and biomedical industries. The chloromethyl group in this compound plays a crucial role in enabling nucleophilic substitution reactions, making it an ideal building block for constructing complex molecules.
In terms of physical properties, 4-(Chloromethyl)-2-methylhexane exhibits a boiling point of approximately 105°C at standard atmospheric pressure. Its density is around 0.85 g/cm³, indicating that it is less dense than water. These properties make it suitable for use in applications where moderate volatility and solubility are required. Additionally, the compound is relatively stable under normal storage conditions, though it should be protected from moisture and strong oxidizing agents to prevent degradation.
The synthesis of 4-(Chloromethyl)-2-methylhexane typically involves the chlorination of an appropriate alkyl halide or through substitution reactions using alkyl halides as starting materials. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the formation of this compound with minimal byproducts.
One of the most promising applications of 4-(Chloromethyl)-2-methylhexane is in the field of drug delivery systems. Scientists have investigated its ability to serve as a carrier for hydrophobic drugs, leveraging its lipophilic nature to enhance drug solubility and bioavailability. Preclinical studies have shown that formulations incorporating this compound demonstrate improved pharmacokinetic profiles compared to traditional carriers.
Moreover, 4-(Chloromethyl)-2-methylhexane has found utility in the production of surfactants and detergents. Its structure allows for the formation of amphiphilic molecules that can effectively emulsify oils and fats, making them ideal for use in cleaning agents and personal care products. The demand for such compounds has grown significantly with the rise of eco-friendly alternatives to conventional petrochemical-based surfactants.
In terms of environmental impact, studies have shown that 4-(Chloromethyl)-2-methylhexane undergoes biodegradation under aerobic conditions, albeit at a slower rate compared to some other chloroalkanes. Efforts are underway to develop microbial strains capable of more efficiently breaking down this compound, which could mitigate its environmental footprint when used industrially.
The global market for chloroalkanes like 4-(Chloromethyl)-2-methylhexane is driven by increasing demand from pharmaceuticals, agrochemicals, and specialty chemicals sectors. According to recent market analyses, the demand for such compounds is expected to grow at a compound annual growth rate (CAGR) of around 5% over the next five years, fueled by innovation in synthetic chemistry and expanding industrial applications.
In conclusion, 4-(Chloromethyl)-2-methylhexane (CAS No. 128399-91-7) is a versatile organic compound with significant potential across multiple industries. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis, while ongoing research continues to uncover new applications that could further enhance its utility in modern science and technology.
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